6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethoxy-3-azabicyclo[311]heptane is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be achieved through various catalytic methods, including the use of transition metals such as ruthenium (Ru) and palladium (Pd). The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium bicarbonate and N,N’-Bis(p-toluenesulfonyl) hydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using bulk reagents. The key steps include the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis and decarboxylation .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and antihistamine activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of 6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as antiviral or antihistamine actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Known for its role in antiviral medications.
3-Oxa-6-azabicyclo[3.1.1]heptane: Used as a morpholine isostere in medicinal chemistry.
3-Substituted 6-azabicyclo[3.1.1]heptanes: Nonclassical piperidine isosteres for drug discovery .
Uniqueness
6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane stands out due to its dimethoxy substitution, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a bioisostere and its applicability in various scientific research fields .
Eigenschaften
Molekularformel |
C8H15NO2 |
---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
6,6-dimethoxy-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H15NO2/c1-10-8(11-2)6-3-7(8)5-9-4-6/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
RJFNHIDLZOEEQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CC1CNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.